1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole
CAS No.:
Cat. No.: VC18373849
Molecular Formula: C13H20N2O2Si
Molecular Weight: 264.39 g/mol
* For research use only. Not for human or veterinary use.
![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole -](/images/structure/VC18373849.png)
Specification
Molecular Formula | C13H20N2O2Si |
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Molecular Weight | 264.39 g/mol |
IUPAC Name | tert-butyl 4-(2-trimethylsilylethynyl)imidazole-1-carboxylate |
Standard InChI | InChI=1S/C13H20N2O2Si/c1-13(2,3)17-12(16)15-9-11(14-10-15)7-8-18(4,5)6/h9-10H,1-6H3 |
Standard InChI Key | CTOYGSGMDSFRBG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1C=C(N=C1)C#C[Si](C)(C)C |
Introduction
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole is a specialized organic compound that belongs to the class of imidazole derivatives. It features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a trimethylsilyl (TMS)-substituted ethynyl group, and an imidazole core. Such compounds are often utilized in synthetic organic chemistry due to their versatility, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.
Structural Features
The structure of 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole can be broken down as follows:
Component | Description |
---|---|
Imidazole Core | A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. |
Boc Group | A bulky tert-butoxycarbonyl group that protects the nitrogen at position 1. |
Trimethylsilyl-Ethynyl | A functional group with a triple bond (-C≡C-) substituted with a trimethylsilyl group. |
This combination of groups provides stability and reactivity, making it suitable for various chemical transformations.
Synthesis
The synthesis of 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole typically involves the following steps:
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Protection of Imidazole Core: The imidazole ring is first protected with a Boc group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
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Introduction of Ethynyl Group: A Sonogashira coupling reaction is commonly employed to attach the ethynyl functionality to the imidazole ring.
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Trimethylsilylation: The ethynyl group is then silylated using trimethylsilyl chloride (TMSCl) and a base such as imidazole or pyridine.
Pharmaceutical Research
Imidazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. The Boc-protected imidazoles serve as intermediates in synthesizing bioactive molecules.
Synthetic Chemistry
The trimethylsilyl-ethynyl group is a versatile functional handle in organic synthesis, enabling further modifications such as desilylation or coupling reactions.
Material Science
Compounds with ethynyl and silyl groups are often used in developing advanced polymers and materials due to their unique electronic properties.
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